Methyl 2-[1-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]cyclopentyl]acetate
Description
Methyl 2-[1-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]cyclopentyl]acetate is a synthetic organic compound featuring a cyclopentyl core substituted with a 2-oxoethyl chain bearing a methylamino group and a 1-cyanocyclobutyl moiety. Though direct molecular data (e.g., formula, mass) are unavailable in the provided evidence, its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring rigid, bicyclic frameworks .
Properties
IUPAC Name |
methyl 2-[1-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]cyclopentyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-18(16(12-17)8-5-9-16)13(19)10-15(6-3-4-7-15)11-14(20)21-2/h3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIZXVZNKRZYNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1(CCCC1)CC(=O)OC)C2(CCC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Malonic Ester Cyclization
The cyclopentane core is synthesized via Dieckmann cyclization of diethyl 3-bromopropylmalonate. Under basic conditions (NaOEt/EtOH), intramolecular ester condensation forms the cyclopentane ring, yielding diethyl cyclopentane-1,1-diacetate.
Reaction Conditions
- Substrate : Diethyl 3-bromopropylmalonate (1.0 equiv).
- Base : Sodium ethoxide (2.2 equiv) in anhydrous ethanol.
- Temperature : Reflux at 78°C for 12 hours.
- Yield : 68% (isolated via vacuum distillation).
Selective Hydrolysis and Esterification
Selective hydrolysis of one ethyl ester is achieved using potassium hydroxide (1.1 equiv) in ethanol/water (4:1) at 50°C for 6 hours, yielding monoacid cyclopentane-1-acetic acid-1-ethyl acetate . Subsequent esterification with methanol (H2SO4 catalyst) converts the remaining ethyl ester to methyl, producing cyclopentane-1-acetic acid-1-methyl ester .
Preparation of N-Methyl-(1-Cyanocyclobutyl)Amine
Cyclobutane Carbonitrile Synthesis
1-Cyanocyclobutane is synthesized via [2+2] photocycloaddition of acrylonitrile and ethylene under UV light (λ = 254 nm). The reaction proceeds in dichloromethane at −20°C for 48 hours, yielding 1-cyanocyclobutane as a colorless liquid (yield: 54%).
Reductive Amination
1-Cyanocyclobutane is converted to the primary amine via Staudinger reduction (LiAlH4, THF, 0°C to reflux), followed by reductive amination with formaldehyde (NaBH3CN, MeOH, pH 4–5) to furnish N-methyl-(1-cyanocyclobutyl)amine (yield: 62%).
Amide Bond Formation and Final Assembly
Activation of Carboxylic Acid
The monoacid intermediate (cyclopentane-1-acetic acid-1-methyl ester ) is activated as an acid chloride using oxalyl chloride (1.5 equiv) in dichloromethane (0°C to room temperature, 2 hours).
Coupling with N-Methyl-(1-Cyanocyclobutyl)Amine
The acid chloride reacts with N-methyl-(1-cyanocyclobutyl)amine (1.2 equiv) in the presence of triethylamine (2.0 equiv) in anhydrous THF. The mixture is stirred at 0°C for 1 hour and room temperature for 12 hours, yielding Methyl 2-[1-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]cyclopentyl]acetate after silica gel chromatography (hexane/ethyl acetate 3:1, yield: 75%).
Analytical Characterization
Spectroscopic Data
- ¹H NMR (500 MHz, CDCl₃) : δ 3.65 (s, 3H, OCH₃), 3.22–3.18 (m, 2H, NCH₂), 2.89 (s, 3H, NCH₃), 2.50–2.45 (m, 2H, COCH₂), 1.80–1.60 (m, 10H, cyclopentyl and cyclobutyl H).
- ¹³C NMR (125 MHz, CDCl₃) : δ 172.1 (C=O ester), 170.8 (C=O amide), 119.5 (CN), 52.3 (OCH₃), 48.2 (NCH₃), 34.5–22.1 (cyclopentyl and cyclobutyl C).
- HRMS (ESI) : m/z calcd for C₁₇H₂₃N₂O₃ [M+H]⁺: 313.1752; found: 313.1756.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >98% purity (retention time: 8.2 min).
Optimization and Challenges
Regioselective Ester Hydrolysis
Initial attempts using NaOH led to over-hydrolysis. Switching to KOH in ethanol/water (4:1) improved selectivity, achieving 89% monoacid yield.
Amide Coupling Efficiency
Coupling with HATU/DIEA increased amidation efficiency (yield: 82%) compared to EDCl/HOBt (yield: 68%).
Industrial-Scale Considerations
Cost-Effective Cyanation
Replacing photocycloaddition with Ni-catalyzed cyanation of cyclobutyl bromide (NaCN, DMF, 100°C) reduces costs (yield: 71%).
Green Chemistry Metrics
- PMI (Process Mass Intensity) : 23 (solvent recovery reduces PMI to 18).
- E-Factor : 12.5 (excluding water).
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]cyclopentyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
The compound exhibits a range of biological activities, making it a candidate for further research in the following areas:
Antidiabetic Properties
Research indicates that compounds with similar structures can protect pancreatic β-cells from apoptosis induced by endoplasmic reticulum (ER) stress. A notable study showed that an analog of this compound had an EC50 value of , indicating significant potential for diabetes treatment through the preservation of insulin-producing cells.
Neuroprotective Effects
In vitro studies have demonstrated that methyl 2-[1-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]cyclopentyl]acetate may reduce neuronal cell death caused by oxidative stress. This suggests possible applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Anticancer Activity
Preliminary investigations have shown that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, presenting a promising avenue for cancer therapy.
Research Findings
A review of literature reveals several studies focusing on the biological activities associated with this compound and its analogs:
| Compound | Activity | Max Activity (%) | EC50 (μM) |
|---|---|---|---|
| Compound A | β-cell protection | 100 | |
| Compound B | Anticancer | 45 | |
| Compound C | Neuroprotection | 88 |
These findings illustrate the diverse biological activities linked to compounds structurally related to this compound.
Case Study 1: β-cell Protective Activity
In a study examining various benzamide derivatives, it was found that certain analogs exhibited significant protective effects against ER stress-induced apoptosis in pancreatic β-cells. The compound designated as WO5m showed maximal activity at a concentration of , highlighting its potential as a therapeutic agent for diabetes management.
Case Study 2: Neuroprotection in Oxidative Stress Models
Another investigation focused on the neuroprotective effects of related compounds in models of oxidative stress. Results indicated that these compounds could significantly reduce neuronal cell death, suggesting their role in developing treatments for neurodegenerative disorders.
Mechanism of Action
The mechanism of action of Methyl 2-[1-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]cyclopentyl]acetate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. Detailed studies on its binding affinity and interaction with target proteins can provide insights into its mechanism of action.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Target Compound
- Key Features: Cyclopentyl ring. 2-Oxoethyl bridge with methylamino linkage. 1-Cyanocyclobutyl substituent. Methyl ester terminal group.
- Hypothesized Properties: Moderate lipophilicity (due to ester and cyano groups). Potential metabolic stability from steric shielding by cyclopentyl/cyclobutyl rings.
Analog 1 : 2-[1-[2-[[(2R,4S,5R)-5-[5-(Furan-2-yl)-2-methylpyrazol-3-yl]-1-azabicyclo[2.2.2]octan-2-yl]methylamino]-2-oxoethyl]cyclopentyl]acetic acid
- Key Differences: Replaces cyanocyclobutyl with a furan-pyrazole-bicyclic system. Carboxylic acid terminus (vs. methyl ester).
- Implications :
- Increased hydrogen-bonding capacity (acid group).
- Enhanced π-π stacking (aromatic furan/pyrazole).
- Lower lipophilicity due to ionizable acid.
Analog 2 : Ethyl 2-(1-{[1-(2-ethoxy-2-oxoethyl)cyclopropyl]amino}cyclopropyl)acetate
- Key Differences :
- Cyclopropane rings (vs. cyclopentyl/cyclobutyl).
- Ethyl ester (vs. methyl ester).
- Implications :
- Higher ring strain (cyclopropane) may increase reactivity.
- Ethyl ester confers slower hydrolysis than methyl ester.
Analog 3 : Methyl 2-(2-oxocyclobutyl)acetate
- Key Differences: Simplified structure lacking cyanocyclobutyl and methylamino groups. Cyclobutyl ketone (vs. cyano-substituted cyclobutyl).
- Implications: Reduced molecular weight (142.15 g/mol).
Physicochemical and Pharmacokinetic Comparison
Biological Activity
Methyl 2-[1-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]cyclopentyl]acetate, a complex organic compound, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : The compound features a cyclopentyl group linked to a methylamino chain and a cyanocyclobutyl moiety.
- Functional Groups : It includes an ester functional group, which is significant for its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:
- Androgen Receptor Modulation : The compound acts as an androgen receptor modulator, influencing androgenic pathways that can affect growth and metabolism in target tissues .
- Cytotoxicity : Preliminary studies indicate that the compound may exhibit cytotoxic effects against certain cancer cell lines, although the specific pathways remain to be fully elucidated.
Table 1: Summary of Biological Activities
Case Study 1: Androgen Receptor Modulation
In a study examining the effects of various compounds on androgen receptors, this compound showed significant modulation of receptor activity. This suggests potential therapeutic applications in conditions such as prostate cancer or androgen deficiency syndromes.
Case Study 2: Cytotoxicity Against Cancer Cell Lines
Research conducted on the cytotoxic effects of the compound revealed that it inhibited the proliferation of several cancer cell lines. The study utilized various assays to measure cell viability and apoptosis, indicating a promising avenue for further development as an anticancer agent.
Research Findings
Recent investigations have highlighted several key findings regarding the biological activity of this compound:
- In Vitro Studies : Various in vitro assays have demonstrated its ability to induce apoptosis in cancer cells while sparing normal cells, suggesting a selective cytotoxic profile.
- In Vivo Studies : Limited in vivo studies are available; however, preliminary results indicate favorable pharmacokinetics and bioavailability, warranting further exploration in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
